JPM-OEt, also known as ethyl (2S,3S)-(+)-2,3-epoxysuccinate, is a synthetic compound designed as an activity-based probe for targeting cysteine proteases, particularly those in the papain family. This compound has gained attention due to its ability to permeate cell membranes and inhibit protease activity, making it a valuable tool in cancer research and therapeutic applications. The compound's synthesis and efficacy have been documented in various studies, highlighting its role as a potent inhibitor of cathepsins, which are implicated in numerous pathological processes including cancer progression and metastasis.
JPM-OEt is classified as a cysteine protease inhibitor. It is derived from an epoxide-succinyl scaffold that enhances its specificity and binding affinity for target enzymes. The compound was first synthesized and characterized in research focusing on the development of activity-based probes for in vivo studies of cysteine proteases .
The synthesis of JPM-OEt has been optimized to improve yield and purity. A notable method involves the use of a crystalline nitrophenyl ester as a synthon for ethyl (2S,3S)-(+)-2,3-epoxysuccinate. This approach allows for the production of multi-gram quantities with minimal purification steps, making it suitable for large-scale applications .
The general synthesis process includes:
This method has been shown to be amenable to good manufacturing practices (GMP), facilitating its use in clinical studies .
JPM-OEt acts primarily through irreversible binding to the active site of cysteine proteases. This mechanism involves:
The mechanism by which JPM-OEt inhibits cysteine proteases involves:
Studies indicate that JPM-OEt not only inhibits protease activity but also alters cellular signaling pathways associated with cancer cell survival and migration .
Quantitative analyses using techniques like High-Performance Liquid Chromatography (HPLC) confirm its purity and stability over time .
JPM-OEt serves multiple roles in scientific research:
JPM-OEt ([(2S,3S)-3-[[(2S)-3-methyl-1-oxo-1-[[4-(2-oxoethyl)phenyl]amino]butan-2-yl]carbamoyl]oxirane-2-carboxylic acid ethyl ester) functions as an irreversible inhibitor of cysteine cathepsins through targeted covalent modification of the catalytic cysteine residue within the protease active site. Its epoxide-succinyl scaffold contains a highly electrophilic epoxide ring that undergoes nucleophilic attack by the thiol group (-SH) of the cysteine residue. This reaction results in the formation of a stable thioether bond, permanently disabling enzymatic activity [1] [4].
The kinetic parameters governing this interaction demonstrate high efficiency. JPM-OEt exhibits rapid second-order inactivation rate constants (k~inact~/K~i~) on the order of 10^4^ M^−1^s^−1^ for prominent cathepsins, including cathepsin B and cathepsin L. This kinetic profile signifies both high affinity for the active site and efficient covalent bond formation. The reaction proceeds through a two-step mechanism: initial reversible recognition and binding (characterized by K~i~), followed by irreversible covalent bond formation (characterized by k~inact~) [1] [8].
Table 1: Kinetic Parameters of JPM-OEt Inactivation for Selected Cysteine Cathepsins
Cathepsin | k~inact~ (s^−1^) | K~i~ (μM) | k~inact~/K~i~ (M^−1^s^−1^) |
---|---|---|---|
Cathepsin B | 0.15 | 2.8 | 5.4 × 10^4^ |
Cathepsin L | 0.22 | 1.5 | 1.5 × 10^5^ |
Cathepsin S | 0.08 | 5.1 | 1.6 × 10^4^ |
The irreversible nature of JPM-OEt binding necessitates de novo enzyme synthesis for functional recovery within biological systems. This characteristic provides a sustained pharmacological effect but also necessitates careful dosing considerations to avoid prolonged off-target effects. Mass spectrometry studies confirm the covalent adduct formation by revealing a mass shift corresponding to the molecular weight of JPM-OEt attached to the active site cysteine peptide [4] [8]. The selectivity for cysteine cathepsins over other protease classes (serine, aspartic, metallo) arises primarily from this specific reactivity with nucleophilic cysteines absent in the catalytic mechanism of other protease families [10].
JPM-OEt possesses broad inhibitory activity across the cysteine cathepsin family (cathepsins B, L, S, V, K) due to strategic molecular design elements that exploit conserved and divergent features within the protease active sites. The core epoxide-succinyl warhead provides the essential electrophilic center for cysteine attack, a mechanism conserved across papain-like cysteine proteases [1] [10].
Critical to its broad-spectrum activity is the dipeptide-like structure flanking the epoxide. This moiety, comprising hydrophobic amino acid mimics, interacts with the substrate-binding subsites (S2/S3) within the cathepsin active site cleft. The hydrophobic P2 substituent (often leucine or phenylalanine mimetic) optimally occupies the S2 pocket, a major determinant of substrate/inhibitor specificity conserved across many cathepsins and preferentially accommodating large hydrophobic residues [8] [10]. The ethyl ester (OEt) group enhances cell permeability by increasing lipophilicity, allowing intracellular access to lysosomal and extra-lysosomal cathepsins [1] [8].
Table 2: Structural Features of JPM-OEt Enabling Broad Cathepsin Inhibition
Structural Element | Chemical Feature | Role in Broad-Spectrum Inhibition |
---|---|---|
Epoxide Ring | Electrophilic carbon | Covalent bond formation with catalytic cysteine (conserved mechanism) |
Dipeptide Mimic Backbone | N-succinyl linkage | Positions warhead and P2/P3 groups correctly within active site cleft |
P2 Substituent | Hydrophobic (e.g., leucine-like) | Optimal filling of hydrophobic S2 pocket (conserved across cathepsins) |
OEt Ester | Ethyl ester | Enhances cell permeability; moderate steric bulk tolerated in S1'/S2' |
However, subtle differences in the topology and electrostatics of the S2 pocket among cathepsins contribute to variations in JPM-OEt potency. For instance, the more occluded S2 pocket of cathepsin B, partly due to its unique "occluding loop" structure, results in slightly lower affinity (higher K~i~) compared to the more open S2 pocket of cathepsin L [10]. Despite these variations, the overall architecture of the active site cleft surrounding the catalytic cysteine is sufficiently conserved to allow JPM-OEt to effectively inhibit most family members. This broad inhibition profile is functionally significant in cancer contexts, where multiple cathepsins (B, L, S) are often co-upregulated and contribute synergistically to extracellular matrix degradation, invasion, and tumor progression [2] [7]. Simultaneous targeting of these enzymes disrupts cooperative proteolytic cascades essential for malignancy [2].
The epoxide-succinyl scaffold of JPM-OEt provides an ideal chemical foundation for developing Activity-Based Probes (ABPs) to visualize and quantify active cysteine cathepsins in complex biological systems. ABPs exploit the mechanism of irreversible inhibitors by incorporating a detectable tag (fluorophore, biotin, radioisotope) onto the inhibitor scaffold. JPM-OEt's core structure offers three key advantages for ABP engineering:
A prime example is the development of quenched fluorescent ABPs like GB117. GB117 incorporates the core acyloxymethyl ketone (AOMK) reactive group principle similar in targeting to epoxides, often used alongside JPM derivatives. These probes feature a fluorophore (e.g., BODIPY TMR-X) attached near the P1/P2 region and a quencher molecule (e.g., QSY7) linked to the leaving group. Upon covalent binding to the active site cysteine, the probe undergoes an enzymatic cleavage event (loss of the quencher-containing acyloxy group), liberating the fluorophore and generating a detectable signal specifically at the site of active enzyme localization. Crucially, JPM-OEt effectively competes with and blocks GB117 labeling, confirming their shared target specificity and validating the use of JPM-derived scaffolds for probe design [4].
Furthermore, the JPM-OEt scaffold facilitates the creation of "multiplexing" ABPs. By attaching different fluorophores to variants of the scaffold with slightly modified P2/P3 substituents, researchers can generate probes with distinct spectral properties and potentially subtle selectivity biases. This allows simultaneous visualization of multiple active cathepsins within the same sample or living system, providing insights into their co-localization and coordinated activation [4] [8]. These probes are invaluable tools for:
The synthesis of JPM-OEt and its ABP derivatives, typically achieved via stereoselective solid-phase peptide synthesis followed by epoxide introduction, has been optimized to produce multi-gram quantities, facilitating widespread research use [8]. This underscores the dual utility of the epoxide-succinyl scaffold as both a therapeutic lead and a fundamental research tool for dissecting cysteine cathepsin biology.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: